Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to the benzoate structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials with specific chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate can be synthesized through the esterification of benzoic acid with this compound. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halides or amines.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The ethoxy and oxoethyl groups play a crucial role in modulating the reactivity and binding affinity of the compound towards its targets.
Comparison with Similar Compounds
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
Methyl benzoate: Contains a methyl group instead of an ethyl group, resulting in different physical and chemical properties.
Benzyl benzoate: Features a benzyl group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)9-10-7-5-6-8-11(10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSURXUEVYGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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